4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one
Brand Name: Vulcanchem
CAS No.: 806643-27-6
VCID: VC2912963
InChI: InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-2-1-3-9-4-6/h1-5H,(H,10,11)
SMILES: C1=CC(=CN=C1)C2=CSC(=O)N2
Molecular Formula: C8H6N2OS
Molecular Weight: 178.21 g/mol

4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one

CAS No.: 806643-27-6

Cat. No.: VC2912963

Molecular Formula: C8H6N2OS

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one - 806643-27-6

Specification

CAS No. 806643-27-6
Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
IUPAC Name 4-pyridin-3-yl-3H-1,3-thiazol-2-one
Standard InChI InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-2-1-3-9-4-6/h1-5H,(H,10,11)
Standard InChI Key LMYBMQXKKKIWQE-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=CSC(=O)N2
Canonical SMILES C1=CC(=CN=C1)C2=CSC(=O)N2

Introduction

Structural Characteristics

Molecular Structure

4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one consists of two key structural components: a pyridine ring attached at the 3-position and a 2,3-dihydro-1,3-thiazol-2-one moiety. The molecular formula C8H6N2OS precisely defines its atomic composition with 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom arranged in a specific configuration . The compound's structure creates a conjugated system that influences its electronic properties and chemical reactivity.

The structure can be represented through various chemical notations:

  • SMILES notation: C1=CC(=CN=C1)C2=CSC(=O)N2

  • InChI: InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-2-1-3-9-4-6/h1-5H,(H,10,11)

  • InChIKey: LMYBMQXKKKIWQE-UHFFFAOYSA-N

The compound is also known by the alternative name 4-pyridin-3-yl-3H-1,3-thiazol-2-one, which emphasizes the position of the pyridine substituent .

Physical Properties

The physical properties of 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one can be partially derived from its structural features and available analytical data. As a heterocyclic compound containing both polar functional groups and aromatic components, it likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

One important set of physical data available for this compound is the predicted collision cross-section (CCS) values for various ionic forms, which provide insight into the compound's molecular size and shape in different ionization states:

Adductm/zPredicted CCS (Ų)
[M+H]+179.02736134.4
[M+Na]+201.00930148.0
[M+NH4]+196.05390143.2
[M+K]+216.98324141.2
[M-H]-177.01280137.1
[M+Na-2H]-198.99475142.4
[M]+178.01953137.5
[M]-178.02063137.5

These collision cross-section values are valuable for mass spectrometry-based identification and characterization of the compound . The data shows that the protonated form [M+H]+ has the smallest CCS value (134.4 Ų), while the sodium adduct [M+Na]+ exhibits the largest (148.0 Ų), indicating changes in molecular conformation or solvation depending on the ionic form.

Spectroscopic Properties

Spectroscopic characterization is essential for confirming the structure and purity of 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one. Based on its structural features, the compound would exhibit characteristic spectroscopic signatures that could be used for identification and analysis.

In infrared (IR) spectroscopy, the compound would likely show distinctive absorption bands corresponding to the C=O stretching vibration of the thiazolone ring (typically in the range of 1700-1750 cm⁻¹), as well as bands associated with the heterocyclic C=N and C=C stretching modes.

Nuclear magnetic resonance (NMR) spectroscopy would provide valuable structural information. In ¹H-NMR, the compound would display signals for the aromatic protons of the pyridine ring (typically between 7-9 ppm) and the single proton on the thiazole ring. The N-H proton of the thiazolone would likely appear as a broad signal at a downfield position.

Mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight of approximately 178.02 Da for the neutral molecule, with characteristic fragmentation patterns that reflect the heterocyclic structure.

Synthetic Approaches

Chemical Reactivity

The chemical reactivity of 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one can be predicted based on its functional groups. Several reactive sites in the molecule could participate in various chemical transformations:

The N-H group of the thiazolone ring represents a nucleophilic site that could undergo alkylation, acylation, or sulfonylation reactions. This is consistent with observations in related compounds, where N-sulfonylation has been performed on similar heterocyclic systems .

The carbonyl group (C=O) of the thiazolone moiety would be expected to participate in typical carbonyl reactions, including nucleophilic addition and reduction processes.

The pyridine nitrogen possesses a lone pair of electrons that makes it a potential site for protonation, alkylation, or coordination with metal ions, enhancing the compound's utility in coordination chemistry.

These reactive sites offer opportunities for derivatization to create analogues with modified properties or enhanced biological activities.

Analytical Methods for Characterization

Detection and Quantification Techniques

Accurate detection and quantification of 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one are essential for research and potential pharmaceutical applications. Based on its structural features, several analytical approaches would be suitable for this compound.

High-performance liquid chromatography (HPLC) with UV detection would be appropriate given the compound's aromatic structure, which typically exhibits strong UV absorption. The pyridine and thiazole rings would provide characteristic UV absorption maxima that could be used for detection and quantification.

Mass spectrometry represents another powerful technique for analyzing this compound. The predicted mass-to-charge ratios (m/z) for various adducts, ranging from approximately 177 to 217 depending on the ionization mode and adduct formation, provide valuable parameters for identification using liquid chromatography-mass spectrometry (LC-MS) .

The collision cross-section data available for various adducts offers additional parameters for identification using ion mobility spectrometry-mass spectrometry (IMS-MS), providing an orthogonal dimension of separation based on the compound's size and shape in the gas phase .

Structural Confirmation Methods

Confirmation of the structure of 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one requires a combination of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C experiments, would provide detailed information about the carbon and hydrogen framework of the molecule.

X-ray crystallography, if suitable crystals could be obtained, would offer definitive evidence of the three-dimensional structure, including bond lengths, bond angles, and the relative orientation of the pyridine and thiazolone rings.

Infrared spectroscopy would confirm the presence of key functional groups, particularly the C=O stretching vibration of the thiazolone moiety and the N-H stretching band.

These complementary analytical methods would collectively provide comprehensive characterization of the compound's structure and purity, essential for both research purposes and potential development as a therapeutic agent.

Comparison with Related Compounds

Structural Analogues

Comparison of 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one with structurally related compounds provides valuable insights into its potential properties and applications. Several related compounds identified in the literature offer useful points of comparison.

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]-1,2-dihydroquinolin-2-one represents a related structure that differs in several key aspects . It contains a quinolin-2-one moiety rather than a simple pyridine ring, and the pyridine is attached at the 4-position rather than the 3-position. These structural differences would likely result in distinct electronic properties and biological activities.

The nortopsentin analogues, 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, contain more extended aromatic systems compared to 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one . This extended conjugation would influence their lipophilicity, absorption spectra, and interactions with biological targets.

The position of substitution on the pyridine ring (3-position in our target compound versus 4-position in some related compounds) would affect the electronic distribution and dipole moment of the molecule, potentially influencing its binding to biological targets and its physical properties.

Structure-Property Relationships

The structural features of 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one and related compounds significantly influence their chemical behavior and potential applications. Key structure-property relationships include:

The presence of the carbonyl group in the thiazolone ring contributes to the compound's polarity and hydrogen bond accepting capacity. This functional group is also present in related compounds like 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]-1,2-dihydroquinolin-2-one , where it similarly influences solubility and intermolecular interactions.

The N-H group serves as a hydrogen bond donor and represents a potential site for chemical modifications. In some related compounds, this position has been functionalized to modulate properties or create derivatives with altered activities .

The heterocyclic nitrogen and sulfur atoms contribute to the electronic properties of the molecule and can participate in coordination with metal ions or interactions with biological targets. The positioning of these atoms within the molecular framework varies among related compounds, leading to different electronic distributions and reactivity patterns.

Understanding these structure-property relationships is crucial for rational design of derivatives with improved properties or targeted biological activities.

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